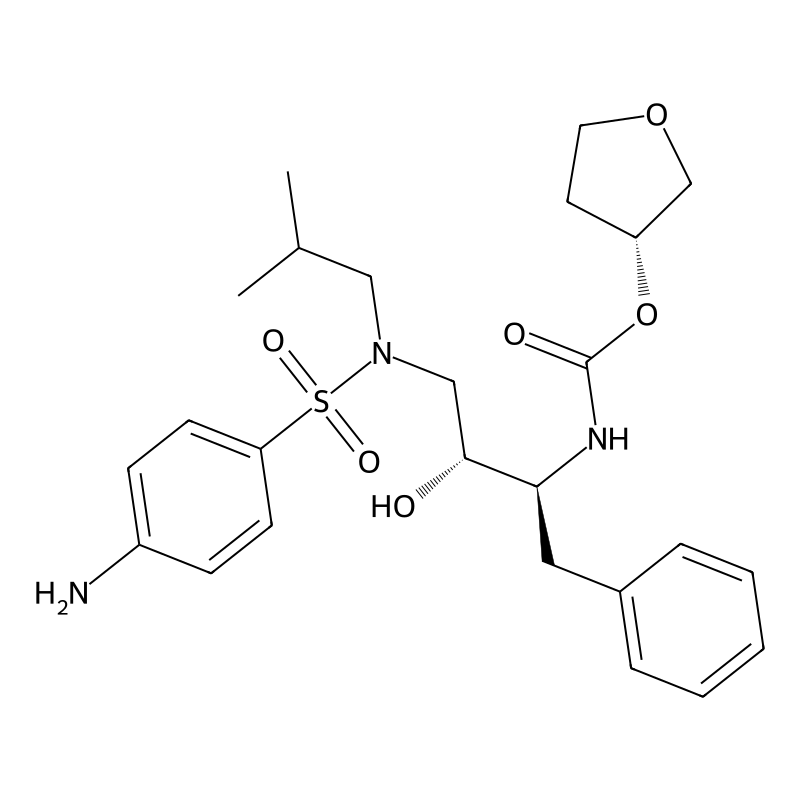

Amprenavir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.91e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Amprenavir is a potent, non-peptidic inhibitor of the HIV-1 protease, an enzyme essential for viral maturation. It functions as the active compound, while its phosphate ester prodrug, fosamprenavir, was developed to enhance aqueous solubility and oral bioavailability. Structurally characterized by a sulfonamide group, Amprenavir binds to the protease active site with high affinity, exhibiting a sub-nanomolar enzyme inhibition constant (Ki). Its primary metabolism occurs via the cytochrome P450 3A4 (CYP3A4) enzyme system, a factor that is critical in drug-drug interaction studies. For procurement decisions, it is essential to distinguish Amprenavir from its prodrug and other protease inhibitors, as its physical properties and direct in vitro activity are not interchangeable.

References

- [1] Sadler, B. M., Hanson, C. D., Chittick, G. E., Symonds, W. T., & Roskell, N. S. (1999). Safety and pharmacokinetics of amprenavir (141W94), a human immunodeficiency virus (HIV) type 1 protease inhibitor, following oral administration of single doses to HIV-infected adults. Antimicrobial agents and chemotherapy, 43(7), 1686–1692.

- [5] Kakuda, T. N. (2016). Fosamprenavir and Amprenavir. In Oncohema Key. Elsevier.

- [7] Fung, H. B., Kirschenbaum, H. L., & Hameed, R. (2002). Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor. Clinical therapeutics, 22(5), 549-572.

- [10] Fosamprenavir. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012.

- [14] Fosamprenavir. Pediatric Oncall. Accessed April 24, 2026.

Selecting the correct compound form is critical for experimental validity. Amprenavir is the biologically active protease inhibitor, whereas its prodrug, fosamprenavir, is inactive until hydrolyzed by cellular phosphatases in vivo. Therefore, for any cell-free enzymatic assay or in vitro system lacking appropriate phosphatase activity, fosamprenavir is not a suitable substitute for amprenavir. Furthermore, while other HIV protease inhibitors may share a common target, they exhibit distinct profiles regarding potency against resistant viral strains, inhibition of metabolic enzymes like CYP3A4, and fundamental physical properties such as solubility. These differences make each protease inhibitor a specific tool for a defined experimental question, rendering them non-interchangeable for research requiring precise, reproducible conditions.

References

- [5] Kakuda, T. N. (2016). Fosamprenavir and Amprenavir. In Oncohema Key. Elsevier.

- [6] De Meyer, S., Azijn, H., Surleraux, D., Jochmans, D., Tahri, A., Pauwels, R., ... & Hertogs, K. (2005). TMC114, a novel human immunodeficiency virus type 1 protease inhibitor active against protease inhibitor-resistant viruses, including a broad range of clinical isolates. Antimicrobial agents and chemotherapy, 49(6), 2314-2321.

- [18] Fosamprenavir calcium. PatSnap Synapse. Accessed April 24, 2026.

Low Aqueous Solubility: A Key Handling Differentiator from its Prodrug

Amprenavir exhibits poor water solubility, a critical factor for in vitro stock solution preparation and formulation development. Its aqueous solubility is approximately 0.04 mg/mL. In contrast, its phosphate ester prodrug, fosamprenavir, was specifically designed for improved solubility and demonstrates a value of ~0.31 mg/mL in water at 25°C. This nearly 8-fold difference in solubility makes Amprenavir the appropriate choice for studies focused on the properties of the active drug itself or for developing formulations for poorly soluble compounds, whereas fosamprenavir is selected when ease of dissolution for in vivo administration is the primary goal.

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | ~0.04 mg/mL |

| Comparator Or Baseline | Fosamprenavir: ~0.31 mg/mL |

| Quantified Difference | ~7.75-fold lower solubility than its prodrug |

| Conditions | Measurement in water at 25°C. |

This solubility difference dictates the choice between the active form for formulation research and the prodrug for simplified dissolution in biological systems.

Direct In Vitro Activity: Essential for Assays Requiring the Active Metabolite

Amprenavir is a direct and potent inhibitor of the HIV-1 protease, with a reported enzyme inhibition constant (Ki) of 0.6 nM and an IC50 of 14.6 ng/mL against wild-type clinical isolates. Its prodrug, fosamprenavir, is inactive in its ester form and requires in vivo or cellular hydrolysis to the active amprenavir moiety to exert an effect. Therefore, for any cell-free enzymatic assay or in vitro culture system where rapid, direct inhibition is required without reliance on metabolic activation, procuring Amprenavir is mandatory over its prodrug.

| Evidence Dimension | Direct HIV-1 Protease Inhibition (Ki) |

| Target Compound Data | 0.6 nM |

| Comparator Or Baseline | Fosamprenavir: Inactive until hydrolyzed |

| Quantified Difference | Qualitatively different; Amprenavir is directly active while Fosamprenavir is not. |

| Conditions | In vitro enzymatic assay. |

For direct target engagement studies or high-throughput screening, only Amprenavir provides the necessary immediate bioactivity, making the prodrug an unsuitable substitute.

CYP3A4 Inhibition Profile: Differentiated from the Benchmark Inhibitor Ritonavir

Amprenavir is a mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4). In studies using recombinant human CYP3A4, Amprenavir demonstrated an inactivation constant (KI) of 0.96 µM. This positions it as a potent inhibitor, but it is quantitatively distinct from Ritonavir, which is often used as a benchmark or pharmacokinetic booster due to its exceptionally potent CYP3A4 inhibition (KI = 0.10 µM). This ~9.6-fold difference in inhibitory potency makes Amprenavir a suitable alternative to Ritonavir in drug-drug interaction studies where a less extreme level of CYP3A4 inhibition is required for model development or mechanistic investigation.

| Evidence Dimension | CYP3A4 Inactivation Constant (KI) |

| Target Compound Data | 0.96 µM |

| Comparator Or Baseline | Ritonavir: 0.10 µM |

| Quantified Difference | ~9.6-fold less potent than Ritonavir |

| Conditions | In vitro assay with recombinant human CYP3A4(+b5). |

This quantified difference allows researchers to select Amprenavir for studies requiring potent but not maximal CYP3A4 inhibition, unlike the benchmark booster Ritonavir.

Defined Resistance Profile: Utility in Studying Specific Drug Resistance Pathways

Amprenavir's efficacy is significantly impacted by specific mutations in the HIV-1 protease, most notably I50V, which can increase the inhibition constant (Ki) by 30-fold. This contrasts with newer generation inhibitors like Darunavir, which was designed for high potency against resistant strains and often retains activity against isolates that are resistant to Amprenavir. For example, Darunavir can inhibit over 75% of clinical isolates with resistance to at least one other PI with an EC50 of <10 nM. However, prior resistance to amprenavir (e.g., via the I50V mutation) can reduce susceptibility to darunavir. This makes Amprenavir a critical tool for researchers studying the specific I50V resistance pathway or for use as a baseline comparator to quantify the improved efficacy of next-generation inhibitors like Darunavir against resistant viruses.

| Evidence Dimension | Fold-change in Ki against I50V mutant HIV-1 Protease |

| Target Compound Data | 30-fold increase (loss of potency) |

| Comparator Or Baseline | Darunavir: Retains high potency against many PI-resistant strains |

| Quantified Difference | Amprenavir is highly susceptible to the I50V mutation, while Darunavir is more resilient. |

| Conditions | In vitro enzymatic inhibition assays against wild-type and mutant protease. |

Procuring Amprenavir is essential for research focused on specific resistance mutations (like I50V) and as a benchmark to evaluate the activity of broad-spectrum protease inhibitors.

In Vitro Enzymatic and Antiviral Assays

As the directly active inhibitor, Amprenavir is the required choice for cell-free enzymatic assays measuring HIV-1 protease kinetics and inhibition, or for cellular antiviral assays where immediate target engagement is necessary without reliance on metabolic activation by host cell enzymes.

Baseline Comparator in Drug Resistance Studies

Amprenavir serves as an essential benchmark compound for studying HIV-1 protease resistance. Its known susceptibility to specific mutations, such as I50V, makes it the ideal comparator to quantify the enhanced potency and broader coverage of next-generation inhibitors against drug-resistant viral strains.

Model Compound for Formulation of Poorly Soluble Drugs

Given its low aqueous solubility (0.04 mg/mL), Amprenavir is a relevant model compound for researchers developing and testing novel formulation strategies (e.g., nanoparticles, amorphous solid dispersions) designed to improve the dissolution and delivery of challenging, hydrophobic active pharmaceutical ingredients.

Tool Compound for Drug Metabolism and Interaction Studies

With a well-characterized profile as a potent, mechanism-based inhibitor of CYP3A4, Amprenavir is a valuable tool for in vitro studies of drug-drug interactions, allowing researchers to investigate metabolic pathways without using an inhibitor as potent as Ritonavir.

References

- [5] Kakuda, T. N. (2016). Fosamprenavir and Amprenavir. In Oncohema Key. Elsevier.

- [7] Fung, H. B., Kirschenbaum, H. L., & Hameed, R. (2002). Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor. Clinical therapeutics, 22(5), 549-572.

- [15] Mahalingam, B., Louis, J. M., Hung, J., Harrison, R. W., & Weber, I. T. (2012). Amprenavir complexes with HIV-1 protease and its drug resistant mutants altering hydrophobic clusters. PloS one, 7(10), e46513.

- [27] Ernest, C. S., Hall, S. D., & Jones, D. R. (2005). Mechanism-based inactivation of CYP3A by HIV protease inhibitors. The Journal of pharmacology and experimental therapeutics, 312(2), 583–591.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

FDA Label

Agenerase, in combination with other antiretroviral agents, is indicated for the treatment of protease inhibitor (PI) experienced HIV-1 infected adults and children above the age of 4 years. Agenerase capsules should normally be administered with low dose ritonavir as a pharmacokinetic enhancer of amprenavir (see sections 4. 2 and 4. 5). The choice of amprenavir should be based on individual viral resistance testing and treatment history of patients (see section 5. 1). The benefit of Agenerase boosted with ritonavir has not been demonstrated in PI nave patients (see section 5. 1)

Livertox Summary

Drug Classes

Therapeutic Uses

Amprenavir is a human immunodeficiency virus (HIV)-protease inhibitor. The use of amprenavir for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in combination with other antiretrovirals is based on analyses of plasma HIV-RNA levels and CD4 cell counts in controlled studies of up to 24 weeks duration. Results from controlled trials evaluating the long-term suppression of HIV-RNA or disease progression with amprenavir have not yet been obtained.

Amprenavir is a viral protease inhibitor with specificity for the HIV protease enzyme. The resistance profile of amprenavir appears to differ from that of other protease inhibitors such as saquinavir and indinavir. Twelve hours after single-dose administration of amprenavir 1200 mg to HIV-infected individuals, the mean plasma concentration of the drug was more than 10-fold greater than the 50% inhibitory concentration for HIV-1IIIB in peripheral blood lymphocytes. In a small nonblind study, amprenavir monotherapy increased CD4+ cell count and decreased viral load in 37 patients with HIV infection and no previous exposure to protease inhibitor therapy. Combination therapy comprising amprenavir and other antiretroviral agents (abacavir, zidovudine, lamivudine, indinavir, saquinavir or nelfinavir) decreased viral load and increased CD4+ cell counts in patients with HIV infection. Antiviral efficacy was maintained during up to 24 weeks' follow-up.

Pharmacology

Amprenavir is a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AE - Protease inhibitors

J05AE05 - Amprenavi

Mechanism of Action

Amprenavir acts by reversibly binding to the active site of HIV protease. This prevents polypeptide processing and subsequent viral maturation.

Although the complete mechanism(s) of antiviral activity of amprenavir has not been fully elucidated, amprenavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor.

Amprenavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, protease). By interfering with the formation of these essential proteins and enzymes, amprenavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Amprenavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in a subset of chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Amprenavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus.

Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of amprenavir does not depend on intracellular conversion to an active metabolite. Amprenavir and other HIV protease inhibitors (e.g., indinavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors.

Amprenavir is a highly specific inhibitor of HIV protease. Amprenavir has low affinity for human aspartic endopeptidases such as pepsin, renin, gastricin, cathepsin D, and cathepsin E. Results of in vitro studies using MT-4 cells indicate that amprenavir is not cytotoxic at concentrations up to 100 um.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Amprenavir is absorbed rapidly after oral administration. Taking amprenavir with a standard meal reduces the plasma AUC by only about 13%, but high-fat meals may have greater effects and should be avoided.

Only minimal amounts of amprenavir are eliminated unchanged in urine or feces; less than 3% of a dose is eliminated unchanged in urine. Following a single oral dose of radiolabeled amprenavir, approximately 14% of the dose is eliminated in urine and 75% is eliminated in feces; 2 metabolites account for more than 90% of radioactivity in feces.

Distribution of amprenavir into body tissues and fluids has not been fully characterized. Studies in rats indicate that amprenavir is distributed to a variety of tissues following oral administration. The apparent volume of distribution of amprenavir in healthy adults is approximately 430 L.

It is not known whether amprenavir crosses the human placenta; however, the drug crosses the placenta in rats. Information from an ex vivo human placental model for transplacental passage indicates that amprenavir crosses the human placenta. Although it is not known whether amprenavir is distributed in human milk, the drug is distributed into milk in rats.

In patients with hepatic impairment, the peak plasma concentration and AUC of amprenavir may be increased. In adults with moderate cirrhosis who received a single 600-mg oral dose of amprenavir given as liquid-filled capsules, the AUC (0-4 hours) of the drug averaged 25.76 ug hour/mL compared with 12 ug hour/ml in healthy adults. In adults with severe cirrhosis who received the same dose, peak plasma concentrations averaged 9.43 ug/ml and the AUC (0-4 hours) averaged 38.66 ug hour/ml compared with 4.9 ug/ml or 12 ug hour/ml, respectively, in healthy adults.

Metabolism Metabolites

The metabolic fate of amprenavir has not been fully determined, but the drug is metabolized in the liver. Amprenavir is metabolized principally by the cytochrome P450 (CYP) isoenzyme 3A4. The 2 major metabolites of the drug result from oxidation of the tetrahydrofuran and aniline moieties; glucuronide conjugates of oxidized metabolites have been identified as minor metabolites in urine and feces.

Hepatic. Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The 2 major metabolites result from oxidation of the tetrahydrofuran and aniline moieties. Glucuronide conjugates of oxidized metabolites have been identified as minor metabolites in urine and feces. Half Life: 7.1-10.6 hours

Wikipedia

Drug Warnings

Because amprenavir oral solution contains large amounts of propylene glycol and because young infants may be at increased risk of propylene glycol-associated adverse effects, the oral solution is contraindicated in pediatric patients younger than 4 years of age. Propylene glycol is metabolized in the liver by the alcohol and aldehyde dehydrogenase enzyme pathway. Although alcohol dehydrogenase is present in human fetal liver at 2 months of gestational age, this represent only about 3% of the activity reported in adults. Limited data indicate that alcohol dehydrogenase activity in infants 12-30 months of age is equal to or greater than that reported in adults. Oral or IV administration of various drugs (e.g., multivitamins) containing high concentrations of propylene glycol in pediatric patients has resulted in various propylene glycol-associated adverse effects, including hyperosmolality, lactic acidosis, respiratory depression, and seizures.

Patients being treated with amprenavir oral solution should be closely monitored for propylene glycol associated side effects including hemolysis, hyperosmolality, lactic acidosis, renal toxicity, seizures, stupor, and tachycardia.

The pharmacokinetics of amprenavir do not differ between females and males or between Blacks and non-Blacks. However, amprenavir oral solution contains a large amount of propylene glycol and because Asians, Eskimos, Native Americans, and women have a decreased ability to metabolize this compound, they may have an increased risk of developing propylene glycol-associated side effects.

For more Drug Warnings (Complete) data for AMPRENAVIR (18 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of amprenavir in HIV-infected adults with normal renal and hepatic function ranges from 7.1-10.6 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Interactions

Although these medications /alprazolam, clorazepate, diazepam, or flurazepam/ have not been specifically studied with amprenavir, amprenavir may increase the serum concentrations of these medications.

Although these medications /amiodarone, lidocaine (systemic), tricyclic antidepressants, or quinidine/ have not been specifically studied with amprenavir, amprenavir may interfere in the metabolism of these medications and cause serious or life threatening adverse events; monitoring of serum concentrations for these medications is recommended if amprenavir is used concurrently.

Although antacids have not been specifically studied with amprenavir, based on data from other protease inhibitors, antacids (and didanosine due to the antacid content present in didanosine formulations) may interfere with the absorption of amprenavir; it is recommended that antacid and didanosine administration be separated from amprenavir administration by at least one hour.

For more Interactions (Complete) data for AMPRENAVIR (21 total), please visit the HSDB record page.

Dates

2: Dumond JB, Rigdon J, Mollan K, Tierney C, Kashuba AD, Aweeka F, Collier AC. Brief Report: Significant Decreases in Both Total and Unbound Lopinavir and Amprenavir Exposures During Coadministration: ACTG Protocol A5143/A5147s Results. J Acquir Immune Defic Syndr. 2015 Dec 15;70(5):510-4. doi: 10.1097/QAI.0000000000000777. PubMed PMID: 26230332; PubMed Central PMCID: PMC4648657.

3: Yu Y, Wang J, Shao Q, Shi J, Zhu W. Effects of drug-resistant mutations on the dynamic properties of HIV-1 protease and inhibition by Amprenavir and Darunavir. Sci Rep. 2015 May 27;5:10517. doi: 10.1038/srep10517. PubMed PMID: 26012849; PubMed Central PMCID: PMC4444956.

4: Nakamura MU, Araujo Júnior E, Simões JM, Oliveria RM, Kulay LJ. Effect of six antiretroviral drugs (delavirdine, stavudine, lamivudine, nelfinavir, amprenavir and lopinavir/ritonavir in association) on albino pregnant rats (Rattus norvegicus Albinus, Rodentia, Mammalia): biological assay. Ceska Gynekol. 2014 Summer;79(4):295-304. PubMed PMID: 25398151.

5: Chen J, Liang Z, Wang W, Yi C, Zhang S, Zhang Q. Revealing origin of decrease in potency of darunavir and amprenavir against HIV-2 relative to HIV-1 protease by molecular dynamics simulations. Sci Rep. 2014 Nov 3;4:6872. doi: 10.1038/srep06872. PubMed PMID: 25362963; PubMed Central PMCID: PMC4217091.

6: Barbour AM, Gibiansky L, Wire MB. Population pharmacokinetic modeling and simulation of amprenavir following fosamprenavir/ritonavir administration for dose optimization in HIV infected pediatric patients. J Clin Pharmacol. 2014 Feb;54(2):206-14. doi: 10.1002/jcph.205. Epub 2013 Nov 5. PubMed PMID: 25272370.

7: Leonis G, Steinbrecher T, Papadopoulos MG. A contribution to the drug resistance mechanism of darunavir, amprenavir, indinavir, and saquinavir complexes with HIV-1 protease due to flap mutation I50V: a systematic MM-PBSA and thermodynamic integration study. J Chem Inf Model. 2013 Aug 26;53(8):2141-53. doi: 10.1021/ci4002102. Epub 2013 Jul 24. PubMed PMID: 23834142.

8: Dufek MB, Bridges AS, Thakker DR. Intestinal first-pass metabolism by cytochrome p450 and not p-glycoprotein is the major barrier to amprenavir absorption. Drug Metab Dispos. 2013 Sep;41(9):1695-702. doi: 10.1124/dmd.113.052191. Epub 2013 Jul 2. PubMed PMID: 23821186.

9: Weber IT, Waltman MJ, Mustyakimov M, Blakeley MP, Keen DA, Ghosh AK, Langan P, Kovalevsky AY. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir: insights for drug design. J Med Chem. 2013 Jul 11;56(13):5631-5. doi: 10.1021/jm400684f. Epub 2013 Jun 28. PubMed PMID: 23772563; PubMed Central PMCID: PMC3815997.

10: Helsley RN, Sui Y, Ai N, Park SH, Welsh WJ, Zhou C. Pregnane X receptor mediates dyslipidemia induced by the HIV protease inhibitor amprenavir in mice. Mol Pharmacol. 2013 Jun;83(6):1190-9. doi: 10.1124/mol.113.085753. Epub 2013 Mar 21. PubMed PMID: 23519392; PubMed Central PMCID: PMC3657097.

Explore Compound Types